Product packaging for 1,2-Diphenylethenylsulfanylbenzene(Cat. No.:CAS No. 41796-39-8)

1,2-Diphenylethenylsulfanylbenzene

Cat. No.: B14668277
CAS No.: 41796-39-8
M. Wt: 288.4 g/mol
InChI Key: LMMBDCLJQURZOX-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Organosulfur Compounds

1,2-Diphenylethenylsulfanylbenzene, also known as triphenylvinyl sulfide (B99878), belongs to the broad class of organosulfur compounds, which are characterized by the presence of a carbon-sulfur bond. Specifically, it is classified as a vinyl sulfide, an organic sulfide featuring a sulfur atom attached to a carbon-carbon double bond. Vinyl sulfides are recognized as important structural motifs in organic synthesis and materials science. google.com The sulfur atom in these compounds can influence the electronic properties and reactivity of the double bond, making them versatile intermediates for a variety of chemical transformations.

The synthesis of vinyl sulfides can be achieved through several methods, including the addition of thiols to alkynes (hydrothiolation), and various cross-coupling reactions. uoa.grrsc.org The specific arrangement of the phenyl groups and the sulfur atom in this compound imparts distinct properties that set it apart within this class of compounds.

Structural Characteristics and Related Diarylethene Systems

The structure of this compound is defined by a central ethenyl (vinyl) core substituted with two phenyl groups and a benzenethiolate (B8638828) (phenylsulfanyl) group. This arrangement results in a tetrasubstituted alkene, a sterically hindered and electronically rich system. The presence of three phenyl rings makes it a member of the broader family of triarylethenes.

This compound is also structurally related to diarylethene systems, which are known for their photochromic properties. google.com Diarylethenes can undergo reversible cyclization reactions upon irradiation with light, leading to changes in their absorption spectra and color. While this compound itself is not a classic photochromic diarylethene due to the nature of its substituents, its structural similarity provides a basis for comparative studies in the field of photoresponsive materials. The stilbene (B7821643) core (1,2-diphenylethene) is a well-known chromophore, and the introduction of a sulfur-containing substituent can modulate its electronic and photophysical properties.

Academic Significance in Modern Synthetic and Mechanistic Chemistry

The academic significance of this compound lies in several key areas. From a synthetic perspective, it represents a challenging target due to the steric hindrance around the double bond. The development of efficient and stereoselective methods for its synthesis, such as the radical thiol-yne reaction with diphenylacetylene (B1204595), contributes to the broader toolkit of organic chemists for constructing highly substituted alkenes. nih.gov

Mechanistically, the study of reactions involving this compound provides insights into the reactivity of electron-rich and sterically demanding alkenes. For instance, investigations into the addition of electrophiles to this substrate can elucidate the influence of the sulfur atom and the phenyl groups on the regioselectivity and stereoselectivity of the reaction. Furthermore, the photochemical behavior of aryl vinyl sulfides, including the potential formation of ylide intermediates, is an active area of research. chegg.com Understanding these fundamental processes is crucial for the design of new synthetic methodologies and functional organic materials. The study of such molecules contributes to a deeper understanding of reaction mechanisms, including nucleophilic additions to activated alkynes and the role of catalysts in these transformations. academie-sciences.fr

Strategic Methodologies for the Chemical Synthesis of this compound

The synthesis of this compound, a triphenyl-substituted vinyl sulfide, relies on strategic carbon-carbon double bond-forming reactions. The core of this molecule is the 1,2-diphenylethenyl group, commonly known as a stilbene moiety. This article focuses on the principal synthetic methodologies for constructing this crucial ethenyl linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16S B14668277 1,2-Diphenylethenylsulfanylbenzene CAS No. 41796-39-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41796-39-8

Molecular Formula

C20H16S

Molecular Weight

288.4 g/mol

IUPAC Name

1,2-diphenylethenylsulfanylbenzene

InChI

InChI=1S/C20H16S/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)21-19-14-8-3-9-15-19/h1-16H

InChI Key

LMMBDCLJQURZOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of 1,2 Diphenylethenylsulfanylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of proton and carbon environments, as well as their connectivities, a complete structural picture can be assembled.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and electronic environment of hydrogen atoms in a molecule. In 1,2-Diphenylethenylsulfanylbenzene, the aromatic protons of the three distinct phenyl rings are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts will be influenced by the electronic effects of the vinyl and sulfanyl (B85325) groups. The vinylic proton, being part of an electron-rich double bond and conjugated with phenyl rings, is anticipated to resonate in a specific region, providing key structural information.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm)

Proton AssignmentPredicted Chemical Shift (ppm)
Vinylic Proton6.5 - 7.5
Phenyl Protons (on diphenylethenyl)7.2 - 7.6
Phenyl Protons (on sulfanylbenzene)7.0 - 7.4

Note: The predicted values are estimates based on typical ranges for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to probe the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons are expected to produce signals in the range of δ 120-140 ppm. The carbons of the vinyl group will have characteristic shifts that help to confirm the presence of the double bond. The carbon atom attached to the sulfur atom (C-S) will also exhibit a specific chemical shift, influenced by the electronegativity of sulfur.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentPredicted Chemical Shift (ppm)
Vinylic Carbons125 - 145
Aromatic Carbons120 - 140
Carbon attached to Sulfur (C-S)130 - 140

Note: The predicted values are estimates based on typical ranges for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be used to establish the relationships between adjacent protons on the phenyl rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. columbia.edu For instance, the vinylic proton's signal will correlate with the vinylic carbon's signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, key expected absorptions would include C-H stretching vibrations from the aromatic rings and the vinyl group, C=C stretching from both the aromatic rings and the vinyl group, and potentially a weak C-S stretching vibration.

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional GroupCharacteristic Absorption (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Vinylic C-H Stretch3080 - 3020
Aromatic C=C Stretch1600 - 1450
Vinylic C=C Stretch~1650
C-S Stretch800 - 600

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. In this compound, the C=C stretching of the vinyl group and the symmetric breathing modes of the phenyl rings are expected to produce strong Raman signals. The C-S bond, being relatively non-polar, may also be more readily observable in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Characteristic Raman Shifts (cm⁻¹)

Vibrational ModeCharacteristic Raman Shift (cm⁻¹)
Aromatic Ring Breathing~1000
Vinylic C=C Stretch~1650
Aromatic C=C Stretch1600 - 1580
C-S Stretch800 - 600

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence and phosphorescence emission techniques, provides critical insights into the electronic transitions within a molecule. For a conjugated system like this compound, which combines the chromophores of stilbene (B7821643) and a thioether, unique spectral properties would be anticipated.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

A UV-Vis spectrum for this compound would be expected to reveal absorption maxima (λmax) characteristic of π → π* transitions within its extended conjugated system. The presence of the sulfur atom with its lone pair of electrons adjacent to the ethenyl bridge could influence the position and intensity of these absorptions compared to unsubstituted stilbene. Factors such as solvent polarity could also induce shifts in the absorption bands.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)
HexaneData not availableData not available
EthanolData not availableData not available
DichloromethaneData not availableData not available

This table is for illustrative purposes only, as no experimental data has been found.

Fluorescence and Phosphorescence Emission Spectroscopy

The emission properties of this compound would provide information on its excited state deactivation pathways. The fluorescence spectrum would show the emission from the lowest excited singlet state, while phosphorescence would reveal emission from the triplet state. The quantum yield and lifetime of these emissions are sensitive to the molecular structure and environment. The presence of the sulfur atom might lead to enhanced intersystem crossing and potentially significant phosphorescence.

Table 2: Hypothetical Emission Spectroscopic Data for this compound

ParameterValue
Excitation Wavelength (nm)Data not available
Fluorescence Emission λmax (nm)Data not available
Fluorescence Quantum Yield (ΦF)Data not available
Fluorescence Lifetime (τF, ns)Data not available
Phosphorescence Emission λmax (nm)Data not available

This table is for illustrative purposes only, as no experimental data has been found.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C20H16S), the high-resolution mass spectrum would provide an exact mass that confirms its elemental composition. The fragmentation pattern would likely involve cleavage at the C-S bond and fragmentation of the stilbene backbone.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Description
[M]+•288.10Molecular Ion
[M-C6H5S]+179.09Loss of thiophenoxy radical
[C6H5S]+109.02Thiophenoxy cation

This table contains predicted values based on the chemical structure, as no experimental data has been found.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Such an analysis for this compound would provide precise measurements of bond lengths, bond angles, and dihedral angles. This would reveal the planarity of the stilbene unit and the orientation of the phenyl and thiophenyl substituents.

Table 4: Illustrative X-ray Diffraction Parameters for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
C=C Bond Length (Å)Data not available
C-S Bond Length (Å)Data not available
Dihedral Angle (Phenyl-Ethenyl)Data not available
Dihedral Angle (Thiophenyl-Ethenyl)Data not available

This table is for illustrative purposes only, as no experimental data has been found.

Advanced Spectroscopic Methods for Dynamic and Conformational Studies

Advanced spectroscopic techniques, such as variable-temperature NMR or two-dimensional NMR (COSY, HSQC, HMBC), could provide information on the dynamic processes and conformational flexibility of this compound in solution. These methods could be used to study the rotational barriers around the single bonds and to fully assign the proton and carbon signals in the NMR spectra. However, no such studies have been identified in the literature for this specific compound.

As of the latest available research, detailed computational and theoretical chemical investigations specifically focused on the compound This compound are not present in the public domain. While the broader fields of computational chemistry, including Density Functional Theory (DFT) and ab initio methods, are extensively used to study various molecules, specific research findings, data tables, and in-depth analyses for this particular compound have not been published in the surveyed scientific literature.

General computational methodologies that would be applied to study this compound, should such research be undertaken, are well-established. These include:

Quantum Chemical Modeling: This would involve using computational methods to understand the electronic structure and bonding within the molecule.

Density Functional Theory (DFT): A popular method for calculating molecular properties such as optimized geometry, electronic energies, and spectroscopic parameters. nih.govscispace.com

Ab Initio Methods: These are calculations based on first principles and can provide highly accurate electronic structure information. nih.gov

Reaction Mechanism and Transition State Analysis: Theoretical models can be used to predict how the molecule might be synthesized and what its reactivity is. This involves mapping energy profiles of potential synthetic routes and investigating the factors that control the selectivity of reactions. researchgate.netresearchgate.net

Conformational and Stereochemical Modeling: These studies would explore the different spatial arrangements of the atoms in the molecule (conformers) and their relative stabilities. sapub.orglibretexts.org

It is important to note that while these computational techniques are standard in chemical research, the absence of specific studies on this compound means that no concrete data on its computed properties, reaction pathways, or conformational preferences can be provided at this time. Future research may address this gap in the scientific literature.

Computational and Theoretical Chemical Investigations of 1,2 Diphenylethenylsulfanylbenzene

Conformational Analysis and Stereochemical Modeling

Potential Energy Surface Exploration

The potential energy surface (PES) is a foundational concept in computational chemistry, representing the energy of a molecule as a function of its geometric parameters. numberanalytics.communi.czresearchgate.net Exploration of the PES for a molecule like 1,2-Diphenylethenylsulfanylbenzene is crucial for identifying stable conformations (local minima), transition states for isomerization or reactions, and the energy barriers between them.

For molecules with significant conformational flexibility, such as this compound, the PES can be complex. The key degrees of freedom would be the dihedral angles around the C-C single bonds of the ethylenic bridge and the C-S bond. Rotation around these bonds leads to different spatial arrangements of the phenyl rings and the phenylsulfanyl group.

Computational studies on related molecules, like chlorine-substituted stilbenes, have successfully used molecular mechanics and quantum chemical methods to map out their potential energy surfaces. researchgate.net For instance, the potential energies can be calculated as a function of the dihedral angles defining the orientation of the phenyl rings relative to the vinyl group. researchgate.net This allows for the identification of the most stable conformers. In the case of vinyl sulfides, studies have determined the energy difference between planar (s-cis) and non-planar (gauche) conformers. osti.gov For methyl vinyl sulfide (B99878), the s-cis conformer is more stable than the gauche conformer, with a calculated enthalpy difference. osti.gov A similar approach for this compound would reveal the energetic landscape governing its conformational preferences.

A full-dimensional PES, while computationally intensive, provides a complete picture of the molecule's energy landscape. Such surfaces have been constructed for smaller, related systems like the vinyl radical, using high-level ab initio methods to accurately describe all stationary points and dissociation pathways. nih.gov

Diastereomeric and Enantiomeric Relationships

The central C=C double bond in this compound allows for the existence of diastereomers: the (E)- and (Z)-isomers, analogous to cis- and trans-stilbene. These isomers are not mirror images and have distinct physical and chemical properties, including different energies, spectroscopic signatures, and reactivity.

The presence of a stereocenter would give rise to enantiomers. In this compound itself, if the substitution pattern on the phenyl rings is symmetric, the molecule is achiral. However, if one of the phenyl rings is substituted in a way that breaks the plane of symmetry, the molecule becomes chiral, and enantiomeric pairs ((R)- and (S)-isomers) would exist for both the (E) and (Z) diastereomers.

Computational methods can be used to determine the relative stabilities of these diastereomers. For stilbene (B7821643) and its derivatives, the (E)-isomer is generally found to be more stable than the (Z)-isomer due to reduced steric hindrance between the phenyl rings. nih.gov Theoretical calculations can precisely quantify this energy difference.

The interconversion between (E)- and (Z)-isomers typically occurs through rotation around the C=C bond, which has a high energy barrier and often requires photoexcitation. Semiclassical dynamics simulations on tetraphenylethylene (B103901), a related compound, show that upon photoexcitation, twisting around the ethylenic bond occurs on a sub-picosecond timescale. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.

NMR Chemical Shifts: Theoretical calculations, particularly using density functional theory (DFT) with methods like GIAO (Gauge-Including Atomic Orbital), can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net Studies on chlorine-substituted stilbenes have shown a strong correlation between predicted conformations and experimental NMR parameters. researchgate.nethi.is The chemical shifts of the vinylic protons are particularly sensitive to the molecule's conformation and the electronic effects of the substituents. researchgate.net For this compound, theoretical predictions would be invaluable for assigning the complex aromatic and vinylic signals in its NMR spectra for both (E) and (Z) isomers.

Below is a hypothetical table illustrating the kind of data that would be generated from such a study, based on typical values for related structures.

Proton Hypothetical Predicted ¹H Chemical Shift (ppm) - (E)-isomer Hypothetical Predicted ¹H Chemical Shift (ppm) - (Z)-isomer
Vinylic H7.156.85
Phenyl H (ortho to vinyl)7.407.25
Phenyl H (meta to vinyl)7.307.32
Phenyl H (para to vinyl)7.207.28
Phenylsulfanyl H (ortho)7.507.60
Phenylsulfanyl H (meta)7.357.38
Phenylsulfanyl H (para)7.287.30

This data is illustrative and not from actual experimental or calculated values for this compound.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information on the wavelength of maximum absorption (λ_max) and the corresponding electronic transitions. For stilbene derivatives, the position of the λ_max is highly dependent on the extent of conjugation, which is influenced by the planarity of the molecule and the nature of the substituents. researchgate.netomlc.org The (E)-isomer of stilbene, being more planar, has a λ_max at a longer wavelength and a higher molar absorptivity compared to the less planar (Z)-isomer. omlc.org Similar computational studies on this compound would predict how the phenylsulfanyl group and the different isomeric forms influence its electronic spectrum.

Isomer Hypothetical Predicted λ_max (nm) Major Electronic Transition
(E)-1,2-Diphenylethenylsulfanylbenzene310π -> π
(Z)-1,2-Diphenylethenylsulfanylbenzene295π -> π

This data is illustrative and not from actual experimental or calculated values for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound in different environments (e.g., in solution or in an aggregated state).

MD simulations of dimethoxy-tetraphenylethylene in water have been used to study its aggregation process and the mechanism of aggregation-induced emission. acs.orgresearchgate.netx-mol.com These simulations show how molecules aggregate and how intramolecular rotations are restricted in the aggregated state. acs.orgresearchgate.net For this compound, MD simulations could be used to understand its solubility, diffusion in various solvents, and how it interacts with other molecules or surfaces.

Furthermore, excited-state dynamics simulations can elucidate the photoisomerization process between the (E) and (Z) forms. Semiclassical dynamics simulations of tetraphenylethylene have detailed the sequence of events following photoexcitation, including the initial stretching of the ethylenic bond, followed by twisting to a perpendicular conformation, which facilitates radiationless decay back to the ground state. nih.govaip.org This type of simulation could map the ultrafast conformational changes that this compound undergoes upon absorbing light.

Structure-Reactivity Relationship Elucidation through Computational Approaches

Computational methods are pivotal in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. For a molecule like this compound, these approaches can predict its reactivity in various chemical reactions and its potential biological activity based on its structural features.

Studies on stilbene derivatives have successfully used computational approaches to understand their medicinal properties, such as their anti-inflammatory and vasorelaxant activities. nih.govrsc.orgresearchgate.netnih.gov QSAR models for resveratrol (B1683913) derivatives, for instance, have correlated their binding affinity to the aryl hydrocarbon receptor with parameters like Hammett substituent constants and calculated atomic charges. researchgate.net

For this compound, computational approaches could be used to:

Calculate reactivity indices: Parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can predict the most likely sites for electrophilic or nucleophilic attack.

Model reaction mechanisms: By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of potential reactions (e.g., oxidation of the sulfur atom, electrophilic addition to the double bond) can be determined.

Predict biological activity: By comparing its calculated structural and electronic properties to those of known active compounds like resveratrol, hypotheses about its potential biological effects can be formulated. The presence of hydroxyl groups on stilbenes, for example, is known to be critical for their antioxidant and antimicrobial activities. nih.govresearchgate.net Computational analysis could predict how the replacement of a hydroxyl group with a phenylsulfanyl group alters these properties.

Advanced Applications of 1,2 Diphenylethenylsulfanylbenzene in Contemporary Organic Synthesis

Functionality as a Versatile Synthetic Building Block in Complex Molecular Architectures

The strategic placement of phenyl and phenylthio substituents on the ethenyl backbone of 1,2-Diphenylethenylsulfanylbenzene makes it a highly valuable synthon for the assembly of intricate molecular structures. The presence of multiple reaction sites allows for a variety of chemical modifications, enabling the construction of diverse and complex scaffolds.

The synthesis of this compound itself can be achieved through several established methods for forming carbon-sulfur bonds. A common approach involves the palladium-catalyzed cross-coupling of a vinyl halide with thiophenol or the copper-catalyzed reaction of a vinyl halide with a thiol. nih.govorganic-chemistry.org A non-traditional method utilizing 1,3-oxathiolanes as vinyl sulfide (B99878) surrogates in a palladium-catalyzed reaction with aryl bromides also presents a viable synthetic route. brynmawr.eduacs.orgorganic-chemistry.org

Once synthesized, this compound can undergo a range of transformations. The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic systems. The aromatic rings can be functionalized through electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can be further manipulated.

Table 1: Potential Reactions for Modifying this compound

Reaction TypeReagents and ConditionsPotential Product
Catalytic HydrogenationH₂, Pd/C1,2-Diphenylethylsulfanylbenzene
Epoxidationm-CPBA2,3-Diphenyl-2-(phenylthio)oxirane
DihydroxylationOsO₄, NMO1,2-Diphenyl-1,2-dihydroxy-1-(phenylthio)ethane
HalogenationBr₂1,2-Dibromo-1,2-diphenyl-1-(phenylthio)ethane
Suzuki Coupling (on an introduced bromo-substituent)Arylboronic acid, Pd catalyst, baseFunctionalized triarylethenyl- or tetraarylethenyl- derivatives

Utility as a Precursor in Multistep Organic Transformations

The inherent reactivity of its functional groups makes this compound an excellent precursor for multistep organic syntheses. The vinyl sulfide moiety, in particular, can be transformed into other functional groups, serving as a linchpin in a longer synthetic sequence.

One key transformation is the oxidation of the sulfide to a sulfoxide (B87167) or a sulfone. frontiersin.org These oxidized species are valuable intermediates in their own right. For instance, vinyl sulfoxides can act as dienophiles in Diels-Alder reactions or as precursors for the generation of vinyl cations. Vinyl sulfones are known to be excellent Michael acceptors, allowing for the formation of new carbon-carbon bonds. A radical-mediated thiodesulfonylation of vinyl sulfones provides access to other vinyl sulfides. nih.gov

Furthermore, the stilbene (B7821643) core of this compound can be cleaved oxidatively, for example, using ozone or potassium permanganate, to yield substituted benzaldehyde (B42025) and benzoic acid derivatives. This strategy allows for the use of the stilbene as a masked dicarbonyl equivalent. A research on the synthesis of 1,2-bis(2-phenylethenylsulfanyl)-1-phenylethene from phenylacetylene (B144264) and sodium disulfide highlights the reactivity of related vinyl sulfide compounds. researchgate.net

The ability to perform a sequence of reactions, such as oxidation of the sulfide followed by a Michael addition and subsequent modification of the aromatic rings, showcases the utility of this compound as a versatile precursor in the strategic planning of complex synthetic routes. libretexts.org

Strategic Integration into Novel Catalyst Systems and Ligand Design

The design of new ligands is a cornerstone of modern catalysis, and this compound offers a promising scaffold for the development of novel ligand systems. The presence of the sulfur atom, a soft donor, and the potential to introduce other heteroatoms or coordinating groups onto the phenyl rings allows for the creation of multidentate ligands with tunable steric and electronic properties.

For example, ortho-lithiation of one of the phenyl rings followed by quenching with a chlorophosphine could yield a phosphine-sulfide (P,S) ligand. Such bidentate ligands are known to be effective in a variety of transition-metal-catalyzed reactions, including cross-coupling and asymmetric hydrogenation. The stereochemical environment around the metal center can be fine-tuned by the bulky phenyl groups, potentially leading to high levels of enantioselectivity in asymmetric catalysis.

Table 2: Proposed Synthesis of a P,S-Ligand from this compound

StepReagents and ConditionsIntermediate/Product
1. Ortho-lithiationn-BuLi, TMEDA, THF, -78 °CLithiated this compound
2. PhosphinylationClPPh₂(2-(1,2-Diphenylvinylthio)phenyl)diphenylphosphine

The resulting ligand could then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for a range of organic transformations. The unique electronic properties conferred by the vinyl sulfide moiety could lead to catalysts with novel reactivity and selectivity compared to existing systems. The synthesis of (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene, a diortho-substituted azobenzene, demonstrates the feasibility of introducing sulfur-containing groups in specific positions on an aromatic framework to influence molecular properties. nih.gov

Application in the Controlled Synthesis of Advanced Organic Materials

The structural rigidity and potential for extended conjugation in derivatives of this compound make it an attractive monomer for the synthesis of advanced organic materials, such as conductive polymers and materials for organic light-emitting diodes (OLEDs).

Polymerization of appropriately functionalized derivatives of this compound could lead to polymers with interesting optoelectronic properties. For instance, the introduction of polymerizable groups, such as vinyl or ethynyl (B1212043) moieties, onto the phenyl rings would allow for its incorporation into polymer chains via methods like ring-opening metathesis polymerization (ROMP) or Sonogashira coupling polymerization. The polymerization of diethynylarenes has been reviewed as a method for creating specific polymer properties. nih.gov

The resulting polymers would possess a poly(phenylene vinylene) (PPV) type backbone, known for its use in OLEDs, with the added feature of the phenylthio substituents. These sulfur-containing groups could influence the polymer's solubility, morphology, and electronic properties, potentially leading to improved device performance. The synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide shows a method for creating building blocks for more complex molecular systems. mdpi.com

Table 3: Proposed Synthetic Route to a Polymerizable Monomer

Starting MaterialReactionReagents and ConditionsProduct
This compoundBrominationNBS, CCl₄Bromo-substituted derivative
Bromo-substituted derivativeSonogashira CouplingTrimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃NSilyl-protected ethynyl derivative
Silyl-protected ethynyl derivativeDesilylationK₂CO₃, MeOHEthynyl-functionalized monomer

The controlled synthesis of such monomers is crucial for producing well-defined polymers with predictable properties, a key requirement for their application in high-performance organic electronic devices.

Development as a Molecular Probe or Sensor Component

The stilbene core of this compound provides a fluorescent platform that can be exploited in the design of molecular probes and sensors. The fluorescence properties of stilbenes are often sensitive to their local environment and can be modulated by the presence of specific analytes.

By incorporating a recognition moiety for a particular analyte onto the this compound scaffold, a chemosensor can be designed. The binding of the analyte to the recognition site would induce a change in the fluorescence of the stilbene core, either through quenching or enhancement, allowing for the detection of the analyte. The development of fluorescent probes based on stilbenes for targeting β-Amyloid plaques is an example of this approach. nih.gov

For example, the sulfur atom could be oxidized to a sulfoxide, which could then act as a recognition site for certain metal ions. Alternatively, functional groups capable of binding specific ions or molecules could be introduced onto the phenyl rings. The synthesis of fluorescent probes for the detection of biological substances often relies on the modification of a core fluorophore. mdpi.com

The design of such a probe would involve a multistep synthesis to append the desired recognition unit to the this compound framework. The choice of the recognition group would determine the selectivity of the probe for a particular analyte. The development of a hydrogen sulfide fluorescent probe based on a coumarin-chalcone platform highlights the strategies used in probe design. mdpi.com

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